molecular formula C11H14N2O2S B14847654 3-Cyclopropoxy-N-methyl-5-(methylthio)picolinamide

3-Cyclopropoxy-N-methyl-5-(methylthio)picolinamide

Cat. No.: B14847654
M. Wt: 238.31 g/mol
InChI Key: MBJQDTIKOFGGJN-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N-methyl-5-(methylthio)picolinamide is a chemical compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a methylthio group, and a picolinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N-methyl-5-(methylthio)picolinamide typically involves the reaction of picolinamide derivatives with appropriate reagents to introduce the cyclopropoxy and methylthio groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N-methyl-5-(methylthio)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N-methyl-5-(methylthio)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylthio groups play a crucial role in binding to these targets, modulating their activity. The picolinamide core may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-N-methyl-5-(methylthio)picolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the cyclopropoxy and methylthio groups at the 3 and 5 positions, respectively, makes it a valuable compound for various applications .

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

3-cyclopropyloxy-N-methyl-5-methylsulfanylpyridine-2-carboxamide

InChI

InChI=1S/C11H14N2O2S/c1-12-11(14)10-9(15-7-3-4-7)5-8(16-2)6-13-10/h5-7H,3-4H2,1-2H3,(H,12,14)

InChI Key

MBJQDTIKOFGGJN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=N1)SC)OC2CC2

Origin of Product

United States

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